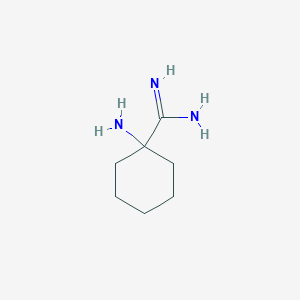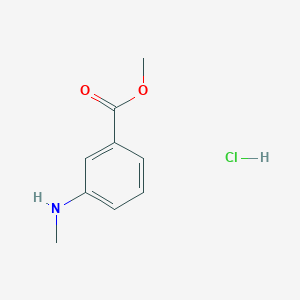
Methyl 3-(methylamino)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methylamino)benzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is methylated. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)benzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 3-aminobenzoate is then methylated using methyl iodide in the presence of a base like sodium hydroxide to form Methyl 3-(methylamino)benzoate. Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Methyl 3-(methylamino)benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the body, leading to various physiological and biochemical effects. This mechanism is particularly relevant in the study of neurological disorders and the development of related therapeutics.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-aminobenzoate
- Ethyl 3-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Uniqueness
Methyl 3-(methylamino)benzoate hydrochloride is unique due to its specific methylation on the amino group, which imparts distinct chemical properties and biological activities. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
methyl 3-(methylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8-5-3-4-7(6-8)9(11)12-2;/h3-6,10H,1-2H3;1H |
Clave InChI |
OVUMVYLZNOSOMS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC(=C1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


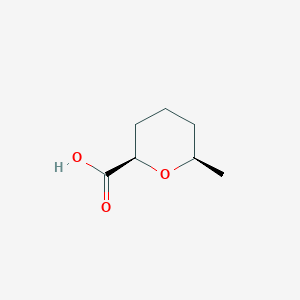
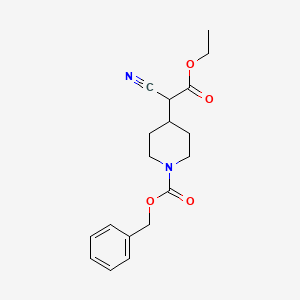
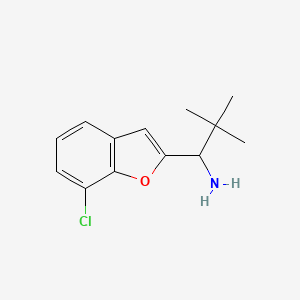
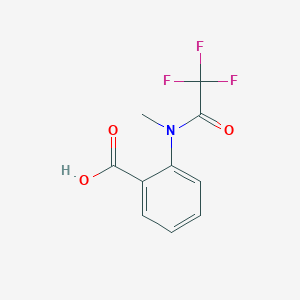
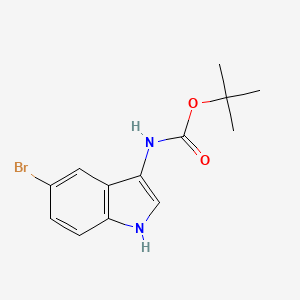
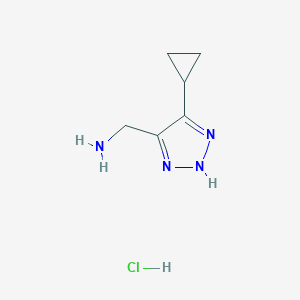
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
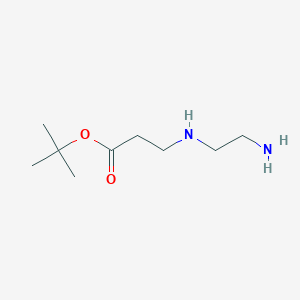
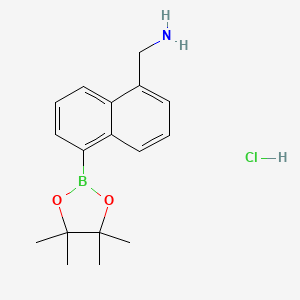


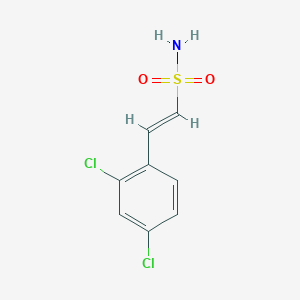
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
